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For researchers, scientists, and professionals in drug development, understanding the intricate
mechanisms of catalytic reactions is paramount. This guide provides a comparative analysis of
the oxygen evolution reaction (OER) mechanism on nickel phosphides, drawing upon density
functional theory (DFT) studies and supporting experimental data. We delve into competing
reaction pathways, compare the catalytic activity of different nickel phosphide phases, and
discuss the crucial role of surface transformations under operational conditions.

The quest for efficient and cost-effective electrocatalysts for the OER is a cornerstone of
renewable energy technologies. Nickel phosphides have emerged as a promising class of
materials, exhibiting notable catalytic activity.[1] DFT calculations have been instrumental in
providing atomic-level insights into the OER mechanism on these materials, helping to
elucidate active sites, reaction intermediates, and rate-determining steps.[2][3]

Competing OER Mechanisms: Adsorbate Evolution
vs. Lattice Oxygen

Theoretical studies have primarily explored two major pathways for the OER on nickel
phosphides: the conventional Adsorbate Evolution Mechanism (AEM) and the Lattice Oxygen-
mediated Mechanism (LOM).

The Adsorbate Evolution Mechanism (AEM) involves a series of four concerted proton-electron
transfer steps where oxygen-containing intermediates are sequentially adsorbed onto a single
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active site. The generally accepted AEM pathway proceeds as follows:
e OH~ adsorption: * + OH~ - *OH + e~

e *OH-~ reaction with OH: *OH + OH~ - *O + H20 + e~

e *OH~ reaction with O: *O + OH~ - *OOH + e~

e *OH- reaction with OOH: *OOH + OH~ - *+ O2 + H20 + e~

DFT studies on various nickel phosphide surfaces have investigated this mechanism in detail.
A key finding is that the rate-determining step is often the formation of the *OOH intermediate
from *O.[2][3]

The Lattice Oxygen-mediated Mechanism (LOM), on the other hand, involves the participation
of lattice oxygen atoms from the catalyst itself in the O-O bond formation step. This mechanism
is particularly relevant for catalysts that can exhibit lattice oxygen mobility. For certain doped
nickel phosphide systems, such as those incorporating iron, there is evidence suggesting a
shift from the AEM to the LOM pathway, which can lead to enhanced OER kinetics.[4]

‘ Adsorbate Evolution Mechanism (AEM) } ‘ Lattice Oxygen-mediated Mechanism (LOM) ’
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The Active Site Debate: Nickel vs. Phosphorus

A central question in the study of nickel phosphide OER catalysts is the nature of the active
site. DFT studies have presented evidence for both nickel and phosphorus sites being active,
depending on the specific nickel phosphide phase and the reaction conditions.

Some theoretical investigations on Nii12Ps have shown that water molecules preferentially
adsorb on the nonmetallic phosphorus atoms, suggesting that these P sites are the primary
active centers for the OER.[2][3] Conversely, other studies, particularly those considering the
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in-situ formation of nickel oxyhydroxides on the catalyst surface, propose that nickel atoms are
the true active sites where the OER intermediates bind.[1][5][6]

Performance Comparison of Nickel Phosphide
Phases

The stoichiometry of nickel phosphides significantly influences their electronic structure and,
consequently, their catalytic activity. DFT calculations have been employed to compare the
OER performance of various phases, including NizP, Ni12Ps, NisP2, and NisP.

. Calculated . .
Nickel e Rate- Active Site
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Overpotential
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These theoretical findings suggest that Ni12Ps exhibits enhanced catalytic activity compared to
other nickel phosphide phases, which is attributed to its lower theoretical overpotential for the
OER.[2][3]

The Pre-catalyst Role: In-situ Surface
Transformation

A critical aspect often highlighted by experimental studies is the dynamic nature of nickel
phosphide catalysts under OER conditions. Several reports indicate that nickel phosphides
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are, in fact, pre-catalysts that undergo surface transformation into nickel oxyhydroxides, which
are considered the true catalytically active species.[1][7] This transformation is supported by
ex-situ and in-situ characterization techniques like X-ray photoelectron spectroscopy (XPS),
which reveal changes in the surface composition and oxidation states of nickel and phosphorus
after the OER.[8]
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Methodologies: A Glimpse into the Protocols
Computational Details (DFT)

The theoretical insights presented are typically derived from spin-polarized DFT calculations
performed using software packages like the Vienna Ab initio Simulation Package (VASP).[3]
Key aspects of the computational setup include:

e Functionals: Generalized Gradient Approximation (GGA) with functionals like Perdew-Burke-
Ernzerhof (PBE) are commonly used.

e Van der Waals Corrections: Methods like the DFT-D3 correction are often included to

accurately describe non-covalent interactions.[3]

o Slab Models: The catalyst surfaces are modeled using periodic slab models, for instance, the
(001) surface of various nickel phosphides.

o Adsorption Energy Calculation: The adsorption energy (E_ads) of an intermediate is
calculated as E_ads = E_(total) - E_(slab) - E_(adsorbate), where E_(total) is the total
energy of the slab with the adsorbed intermediate, E_(slab) is the energy of the clean slab,
and E_(adsorbate) is the energy of the isolated intermediate in the gas phase.

o Free Energy Calculations: The Gibbs free energy of the reaction intermediates is calculated
to determine the theoretical overpotential, taking into account zero-point energy and entropic
contributions.

Experimental Protocols

Experimental validation of the DFT-predicted mechanisms and active sites is crucial. Common
techniques include:

o Catalyst Synthesis: Nickel phosphide nanopatrticles can be synthesized through various
methods, including one-pot syntheses involving the phosphidation of nickel precursors.[1]

 Structural and Compositional Characterization:

o X-ray Diffraction (XRD): To identify the crystalline phases of the synthesized nickel
phosphides.[1]
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o X-ray Photoelectron Spectroscopy (XPS): To determine the surface elemental composition
and oxidation states of Ni and P before and after OER, providing evidence for surface

transformations.[1][8]

e Electrochemical Measurements:

o Linear Sweep Voltammetry (LSV): To measure the OER catalytic activity and determine
the overpotential required to reach a specific current density (e.g., 10 mA cm2).

o Tafel Plots: To evaluate the OER kinetics by determining the Tafel slope.[9][10]
o Chronoamperometry: To assess the long-term stability of the catalyst.

In conclusion, DFT studies have provided invaluable insights into the OER mechanism on
nickel phosphides, highlighting the potential roles of both Ni and P active sites and comparing
the intrinsic activity of different phosphide phases. However, a comprehensive understanding
requires integrating these theoretical models with experimental observations that point towards
the dynamic nature of the catalyst surface, which often transforms into a nickel oxyhydroxide
layer under operating conditions. Future research will likely focus on multi-scale modeling that
can capture these dynamic changes to provide an even more accurate picture of the OER on

these promising electrocatalysts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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